molecular formula C19H22N2O4 B2994583 N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide CAS No. 900001-39-0

N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide

Cat. No. B2994583
CAS RN: 900001-39-0
M. Wt: 342.395
InChI Key: SMRKNIBSGJNDKH-UHFFFAOYSA-N
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Description

N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide, also known as DPhPD, is a chemical compound that has gained attention in the scientific community for its potential use in various applications.

Scientific Research Applications

1. Structural Investigation

The synthesis and structural investigation of oxamides, including symmetric and non-symmetric derivatives, have been a subject of research. Studies using NMR and X-ray diffraction provide insights into their molecular structures. These oxamides, including N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide, are stabilized by intramolecular hydrogen bonding, impacting their conformation in solution and solid state (Martínez-Martínez et al., 1998).

2. Biological Evaluation

Research into N-substituted benzamides, including oxamide derivatives, explores their potential biological applications. These compounds have been screened for inhibitory potential against various enzymes, revealing potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

3. Magnetic Properties

Studies on lanthanide oxamate complexes, involving oxamides, have demonstrated slow magnetic relaxation behavior typical of single-ion magnets (SIMs). This is significant in the field of materials science, particularly in the development of magnetic materials with specific properties (Fortea-Pérez et al., 2013).

4. Anticancer Activities

Research on bimetallic complexes constructed from asymmetric N,N'-bis(substituted)-oxamide ligands, including studies on their interactions with DNA and proteins, has been conducted. These studies are crucial in the development of new anticancer agents and understanding their mechanisms of action (Li et al., 2012).

5. Coordination Chemistry

The coordination properties of N,N'-bis(coordinating group substituted)oxamides have been thoroughly investigated, with a focus on designing homo- and heterometallic species. This research is pivotal in the field of coordination chemistry for the rational design of metal complexes (Ruiz et al., 1999).

6. Electrochemical Properties

Research into the electrochemical properties of oxamato/oxamidato ligands in mono- to tetranuclear complexes has been conducted. This is particularly relevant in the study of redox properties and the design of new materials with specific electrochemical behaviors (Weheabby et al., 2019).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-16-11-10-15(13-17(16)25-2)21-19(23)18(22)20-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRKNIBSGJNDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide

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